Fmoc-D-2-Nal-OH (CAS 138774-94-4) is a premium, Fmoc-protected unnatural amino acid widely procured for solid-phase peptide synthesis (SPPS). Featuring a bulky, highly hydrophobic 2-naphthyl side chain and a D-configuration, it is a critical building block in the development of enzymatically stable, high-affinity peptide therapeutics, including gonadotropin-releasing hormone (GnRH) antagonists and growth hormone secretagogues . Its primary procurement value lies in its dual ability to confer extreme protease resistance while maximizing hydrophobic receptor pocket engagement, making it indispensable for extending the plasma half-life and potency of advanced peptide formulations [1].
Substituting Fmoc-D-2-Nal-OH with simpler aromatic D-amino acids (like Fmoc-D-Phe-OH) or its positional isomer (Fmoc-D-1-Nal-OH) fundamentally alters peptide pharmacokinetics and receptor selectivity [1]. The 2-naphthyl group provides an extended pi-system and a specific elongated steric profile that D-phenylalanine cannot replicate, often resulting in severe losses in binding affinity [2]. Furthermore, attempting to use the 1-naphthyl isomer introduces distinct steric hindrance that can shift a peptide's pharmacological profile from a pure antagonist to a mixed agonist, while reverting to L-enantiomers completely abolishes the steric shielding required to prevent rapid proteolytic cleavage in vivo [3].
In comparative structure-activity relationship (SAR) studies of macrocyclic and secretagogue peptides, the substitution of standard aromatic residues with D-2-Nal significantly enhances target engagement. For example, replacing D-Phe or D-Trp with D-2-Nal in specific receptor models (such as motilin or GHS-R1a) has been shown to improve binding affinity, frequently reducing Ki values from the >130 nM baseline of D-Phe analogs down to the 1-80 nM range [1]. This is driven by the larger hydrophobic surface area of the 2-naphthyl group, which optimizes pi-stacking interactions within deep hydrophobic receptor pockets [2].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
| Target Compound Data | D-2-Nal containing peptides (Ki ~1.0–80 nM depending on model) |
| Comparator Or Baseline | D-Phe or D-Trp analogs (Ki ~130–255 nM) |
| Quantified Difference | Up to 3- to 100-fold improvement in binding affinity |
| Conditions | In vitro competitive binding assays (e.g., GHS-R1a, motilin receptor models) |
Procuring D-2-Nal is essential for achieving nanomolar or sub-nanomolar potency in peptide drug candidates where standard aromatic residues fail to provide sufficient hydrophobic contact.
The exact attachment point of the naphthyl ring dictates the spatial orientation of the side chain, making D-2-Nal and D-1-Nal non-interchangeable. In the synthesis of mu-opioid receptor antagonists (e.g., endomorphin analogs), the incorporation of D-2-Nal at position 4 yields highly potent and selective antagonists [1]. In contrast, substituting with D-1-Nal introduces excessive steric hindrance in the binding cavity, destabilizing the ligand-receptor complex and inadvertently shifting the pharmacological profile toward a mixed agonist/antagonist behavior [2].
| Evidence Dimension | Receptor Complex Stability and Functional Profile |
| Target Compound Data | D-2-Nal (Stable complex, pure antagonist profile) |
| Comparator Or Baseline | D-1-Nal (Destabilized complex, mixed agonist/antagonist profile) |
| Quantified Difference | ~10-12 kcal/mol difference in calculated binding free energy in specific models |
| Conditions | Molecular docking and functional in vitro receptor assays (MOR/KOR models) |
Buyers must specify the 2-naphthyl isomer to ensure predictable, pure antagonist behavior and avoid off-target agonist effects caused by the wider steric bulk of the 1-naphthyl isomer.
The incorporation of Fmoc-D-2-Nal-OH during solid-phase peptide synthesis provides exceptional resistance to enzymatic degradation compared to natural L-amino acids or less bulky D-amino acids. In clinical peptide profiles such as Ipamorelin, the presence of D-2-Nal contributes to a prolonged plasma elimination half-life of approximately 120 minutes [1]. This extended stability is attributed to the D-configuration resisting standard proteases combined with the extreme steric bulk of the naphthyl group, which physically blocks enzymatic access to adjacent peptide bonds [2].
| Evidence Dimension | Plasma Elimination Half-Life |
| Target Compound Data | D-2-Nal stabilized peptides (e.g., Ipamorelin, ~120 minutes) |
| Comparator Or Baseline | Unmodified natural peptide baselines (~10-30 minutes) |
| Quantified Difference | 4- to 12-fold increase in circulating half-life |
| Conditions | In vivo pharmacokinetic plasma clearance studies |
Selecting Fmoc-D-2-Nal-OH directly translates to longer-acting peptide therapeutics, reducing the required dosing frequency in clinical and research applications.
Due to the significant steric bulk of the 2-naphthylalanine side chain, standard room-temperature SPPS coupling can be sluggish, risking incomplete reactions. However, high-optical-purity Fmoc-D-2-Nal-OH is highly compatible with modern microwave-enhanced SPPS and strong coupling reagents like HATU/DIPEA [1]. When utilized in optimized automated synthesis protocols, it allows for the efficient generation of complex head-to-tail cyclic peptides and long-chain linear sequences with high crude purity, preventing the accumulation of deletion sequences that plague lower-grade bulky precursors [2].
| Evidence Dimension | Peptide Assembly Efficiency |
| Target Compound Data | High-purity Fmoc-D-2-Nal-OH under optimized/microwave SPPS |
| Comparator Or Baseline | Standard room-temperature coupling of bulky residues |
| Quantified Difference | Prevention of deletion sequences and minimized epimerization |
| Conditions | Automated Fmoc-SPPS using HATU/DIPEA or microwave assistance |
Procuring high-optical-purity Fmoc-D-2-Nal-OH is critical to maintaining high overall yields and minimizing costly purification steps in the commercial scale-up of complex peptides.
Fmoc-D-2-Nal-OH is the optimal choice for introducing deep hydrophobic pocket engagement in competitive antagonists (e.g., GnRH or motilin antagonists), where standard D-Phe fails to provide the necessary binding affinity [1].
Essential for formulations like Ipamorelin analogs that require high GHS-R1a selectivity and extended plasma half-lives without triggering off-target cortisol or prolactin release [2].
The ideal building block when engineering head-to-tail cyclic peptides that must survive aggressive proteolytic environments in vivo, leveraging the steric bulk of the naphthyl group to shield the peptide backbone [3].